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Compound of Interest

Compound Name: Cotarnine iodide

CAS No.: 30936-27-7

Cat. No.: B019031 Get Quote

)

Executive Summary
Cotarnine Iodide is the iodide salt of the alkaloid cotarnine, a secondary metabolite derived

from the oxidative degradation of noscapine (narcotine). While cotarnine is historically

recognized for its hemostatic properties (marketed as Stypticin in its chloride form), the iodide

salt represents a critical structural model for understanding the pseudobase-iminium

equilibrium characteristic of isoquinolinium alkaloids.

This guide provides a definitive technical analysis of the molecule, focusing on the quaternary

iminium cation structure favored in the crystalline salt form, its synthesis via noscapine

degradation, and the mechanistic underpinnings of its pH-dependent tautomerism.

Chemical Structure & Identification
Nomenclature & Classification

IUPAC Name: 4-methoxy-6-methyl-6,7-methylenedioxy-3,4-dihydroisoquinolinium iodide.

Chemical Formula:

Molecular Weight: 347.15 g/mol (Salt); 220.25 g/mol (Cation).

Core Scaffold: Tetrahydroisoquinoline.
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Structural Anatomy
The cotarnine iodide salt does not exist as the open-chain aldehyde often depicted in older

texts. Instead, X-ray crystallography and NMR studies confirm that in the solid state and acidic

media, it adopts the quaternary ammonium (iminium) cation structure.

Moiety Structural Feature Function/Property

Isoquinolinium Ring Heterocyclic Core

Planar cation resonance

stabilized; site of nucleophilic

attack at C-1.

Methylenedioxy -O-CH₂-O- at C-6,7

rigid bicyclic system;

characteristic of Papaver

alkaloids.

Methoxy Group -OCH₃ at C-8

Electron-donating group;

influences ring electron

density.

N-Methyl Group -N-CH₃
Quaternary nitrogen center in

the salt form.

Iodide Counterion

Stabilizes the cationic iminium

form via ionic lattice

interactions.

Visualization: Tautomeric Equilibrium
The defining feature of cotarnine is its prototropic tautomerism. In the presence of the iodide

anion (or acidic conditions), the equilibrium shifts entirely to the Iminium Cation. In basic

conditions, it reverts to the Carbinolamine (Pseudo-base).
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Figure 1: The Gadamer-Kuntze mechanism showing the pH-dependent shift from the lipophilic

pseudo-base to the hydrophilic iminium salt.

Synthesis Protocol
The synthesis of Cotarnine Iodide is a two-stage process: oxidative cleavage of Noscapine

followed by metathesis to the iodide salt.

Reagents & Materials
Precursor: Noscapine (Narcotine) - High purity (>98%).

Oxidant: Nitric Acid (

), dilute (approx. 40%).

Salt Formation: Potassium Iodide (KI) or Hydriodic Acid (HI).

Solvents: Ethanol, Water, Diethyl Ether.

Step-by-Step Methodology
Step 1: Oxidative Degradation of Noscapine

Dissolution: Dissolve 10.0 g of Noscapine in 50 mL of 40% nitric acid in a round-bottom flask.

Reaction: Gently heat the mixture to 50°C. The reaction is exothermic; monitor temperature

to prevent runaway oxidation. Evolution of opianic acid occurs simultaneously.
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Filtration: Cool the solution to 0°C. Opianic acid precipitates out. Filter off the precipitate. The

filtrate contains the crude Cotarnine Nitrate.

Step 2: Isolation of Cotarnine Base

Basification: Treat the filtrate with excess Potassium Hydroxide (KOH) solution.

Precipitation: The solution will turn cloudy as the Cotarnine Pseudo-base precipitates (due to

low water solubility of the non-ionic form).

Extraction: Extract the precipitate with Diethyl Ether. Dry the organic layer over anhydrous

and evaporate to yield the crystalline base (MP ~132°C).

Step 3: Conversion to Cotarnine Iodide

Dissolution: Dissolve the isolated Cotarnine base in a minimum volume of Ethanol.

Acidification/Metathesis: Add a stoichiometric amount of Hydriodic Acid (HI) OR a saturated

solution of Potassium Iodide (KI) in water.

Crystallization: The solution will turn yellow (characteristic of the iminium cation). Cool slowly

to 4°C.

Isolation: Yellow needles of Cotarnine Iodide will crystallize.[1] Filter, wash with cold

ethanol, and dry under vacuum.

Synthesis Workflow Diagram
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Figure 2: Process flow for the conversion of Noscapine to Cotarnine Iodide.[2]

Physicochemical Properties
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The following data characterizes the Iodide salt and its cationic core.

Property Value/Observation Notes

Appearance Yellow crystalline needles
Color arises from the

conjugated iminium system.

Melting Point ~142–144°C (dec.)
Distinct from the base (132°C)

and chloride (~197°C).

Solubility (Water) Moderate
Soluble, forming a yellow

solution (fully ionized).

Solubility (Benzene) Insoluble
The salt is polar; the base is

soluble in benzene.

UV-Vis ~345 nm
Characteristic of the

isoquinolinium cation.

Crystal System Orthorhombic/Monoclinic
Typical for planar

isoquinolinium salts.

Spectroscopic Signature (NMR)
In

(locking the iminium form), the NMR spectrum is distinct from the pseudo-base in

.

¹H NMR (D₂O):

N-CH₃: Singlet at

3.1–3.3 ppm (deshielded due to positive charge).

C-1 H: Singlet at

~8.5–9.0 ppm (highly deshielded iminium proton).

Methylenedioxy: Singlet at
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6.1 ppm.[3]

Aromatic H: Singlets at

6.5–7.0 ppm.

Mechanistic Insights: The "Expert" View
The Role of the Iodide Ion
In many alkaloid syntheses, the chloride salt is preferred for solubility. However, the iodide is

often used in crystallographic studies because the heavy iodine atom facilitates phase

determination (anomalous scattering). Chemically, the iodide anion is a soft nucleophile. Unlike

the hydroxide ion, which attacks the C-1 position to form the pseudo-base, the iodide ion

stabilizes the cationic lattice, preventing ring opening or cyclization to the carbinolamine.

Self-Validating the Structure
To verify you have the Salt and not the Base:

Solubility Test: Attempt to dissolve the product in anhydrous benzene.

Result: If it dissolves

It is the Base (Pseudo-base).

Result: If it remains solid

It is the Salt (Cotarnine Iodide).

Color Test: Dissolve in water.

Result: Yellow solution

Confirms presence of the Cotarninium cation.

Result: Add NaOH; precipitate forms

Confirms reversion to the Pseudo-base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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